molecular formula C9H15NO3 B1476265 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid CAS No. 2097955-34-3

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid

Cat. No.: B1476265
CAS No.: 2097955-34-3
M. Wt: 185.22 g/mol
InChI Key: CDHCGZFRDKVQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid is a complex organic compound characterized by a fused bicyclic structure containing both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific

Biological Activity

Overview

2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid is a heterocyclic compound characterized by a unique fusion of furan and pyrrole ring systems. This compound has garnered interest for its potential biological activities, although comprehensive studies are still limited. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

  • IUPAC Name : 2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propanoic acid
  • Molecular Formula : C₈H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 2098066-46-5

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structural characteristics suggest potential interactions with various molecular targets, including enzymes and receptors. These interactions may occur through:

  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological macromolecules.
  • Hydrophobic Interactions : The hydrophobic regions of the compound may facilitate binding to lipid membranes or hydrophobic pockets in proteins.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of furan and pyrrole have been shown to scavenge free radicals effectively. While specific studies on this compound are sparse, its structural analogs suggest potential antioxidant activity.

Neuroprotective Effects

Preliminary studies suggest that related compounds may offer neuroprotective benefits. For example:

  • Case Study : A study on pyrrole derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests that this compound could potentially exhibit similar neuroprotective effects.

Antimicrobial Activity

Compounds containing fused ring systems have also shown antimicrobial properties. The specific activity of this compound against various pathogens remains to be thoroughly investigated.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acidFused furan-pyrroleAntioxidant potential
Pyrrole derivativesPyrrole-basedNeuroprotective effects
Furan derivativesFuran-basedAntimicrobial activity

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. For example:

  • Synthetic Route : The use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures can facilitate the formation of the desired ring structure .

Future Directions

Further research is necessary to explore the biological activity of this compound in depth. Key areas for future investigation include:

  • In vitro and in vivo studies to assess antioxidant and neuroprotective effects.
  • Exploration of antimicrobial properties against a range of pathogens.
  • Detailed mechanistic studies to elucidate interaction pathways with biological targets.

Properties

IUPAC Name

2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(9(11)12)10-2-7-4-13-5-8(7)3-10/h6-8H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHCGZFRDKVQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC2COCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
Reactant of Route 2
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
Reactant of Route 3
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
Reactant of Route 4
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
Reactant of Route 5
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
Reactant of Route 6
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.